molecular formula C8H7Br2N B13549257 5,6-Dibromoindoline

5,6-Dibromoindoline

Cat. No.: B13549257
M. Wt: 276.96 g/mol
InChI Key: BSXROYZIOUZIAZ-UHFFFAOYSA-N
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Description

5,6-Dibromoindoline is a brominated derivative of indoline, a heterocyclic organic compound. It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindoline typically involves the bromination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Dibromoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dibromoindoline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit histone deacetylase enzymes, which play a role in the regulation of gene expression. Additionally, it inhibits tyrosine kinases and serotonin receptors, which are involved in cell signaling pathways. These actions contribute to its potential anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    5-Bromoindoline: A mono-brominated derivative with similar but less potent biological activities.

    6-Bromoindoline: Another mono-brominated derivative with distinct chemical properties.

    5,6,7-Tribromoindoline:

Uniqueness: 5,6-Dibromoindoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromination enhances its ability to interact with biological targets, making it a more potent compound in medicinal chemistry compared to its mono-brominated counterparts .

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

5,6-dibromo-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2

InChI Key

BSXROYZIOUZIAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)Br

Origin of Product

United States

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